3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
Description
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2 |
InChI Key |
WJVHUMGURGNWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Typical Procedure:
- Reagents: Cyclopropanecarbonitrile, metal catalysts such as nickel dichloride, or other transition metals.
- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
- Conditions: Under nitrogen atmosphere, temperature maintained between 20°C and 45°C, reaction time ranging from 10 to 18 hours.
- Reducing Agent: Sodium borohydride (NaBH₄) is commonly employed to facilitate the reduction process post-cyclopropylmethylation.
Reaction Scheme:
Bipiperidine derivative + Cyclopropanecarbonitrile → Cyclopropylmethylated bipiperidine
Research Data:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Cyclopropanecarbonitrile, NiCl₂, THF, N₂, 20-45°C | Variable | Reaction duration: 10-18 hours |
| 2 | NaBH₄ reduction | - | Converts nitrile to amine or alcohol as needed |
Substitution Reactions Using Methylsulfonyl or Halogenated Intermediates
Another prevalent method involves the substitution of leaving groups (e.g., mesylates or halides) on piperidine derivatives with cyclopropylmethyl groups.
Methodology:
- Reagents: Methylsulfonyl chloride or halogenated derivatives (e.g., iodides), cyclopropylmethyl nucleophiles.
- Catalysts: Triethylamine or cesium carbonate to facilitate nucleophilic substitution.
- Solvents: Toluene or N,N-dimethylacetamide (DMA).
- Conditions: Typically at 0°C to 70°C, reaction times from 3 to 16 hours, often under inert atmosphere.
Representative Synthesis:
Data Summary:
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Mesyl chloride + triethylamine | Toluene | 0-20°C | 3h | ~31 g from 25 g starting material | |
| Iodide + cesium carbonate | NMP | 70°C | 10h | 26.9 g |
Multi-step Synthesis via Intermediate Formation
Complex synthetic routes involve initial formation of intermediate compounds such as tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate , which are subsequently functionalized with cyclopropylmethyl groups.
Typical Sequence:
Reaction Conditions & Yields:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Boc anhydride | Room temp, 3h | High | |
| 2 | Mesyl chloride | 0-5°C, 2h | ~31 g from 25 g | |
| 3 | Cyclopropylmethyl nucleophile | 70°C, 10-16h | 49.7 mmol yield |
Mechanistic Insights and Optimization
Research indicates that the key to efficient synthesis lies in controlling the reaction environment—temperature, solvent choice, and the nature of the base or catalyst. For example, reactions conducted under inert atmospheres prevent oxidation, while solvents like THF or DMA facilitate solubilization and reactivity of reagents.
Reaction Mechanism:
- Nucleophilic substitution of activated bipiperidine intermediates with cyclopropylmethyl nucleophiles.
- Metal-catalyzed cross-coupling reactions (e.g., nickel or palladium catalysis) can also be employed for more complex modifications.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Duration | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclopropylmethylation | Cyclopropanecarbonitrile, NiCl₂, NaBH₄ | THF | 20-45°C | 10-18h | Variable | Transition metal catalysis |
| Substitution with Mesylates/Iodides | Mesyl chloride/iodide, Cs₂CO₃ | Toluene/NMP | 0-70°C | 3-16h | 31-26.9 g | Nucleophilic substitution |
| Multi-step with Intermediates | Boc protection, mesylation, cyclopropylmethylation | Varies | Room temp to 70°C | Several hours | Variable | Sequential functionalization |
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Data Table: Comparative Analysis of [1,4'-Bipiperidin]-4-ol Derivatives
Key Findings and Implications
- Substituent Effects : Bulky aromatic groups (e.g., benzyl, biphenyl) correlate with higher molecular weights and variable yields, while smaller substituents (methyl, cyclopropylmethyl) may enhance synthetic accessibility and pharmacokinetics .
- Biological Relevance : Fluorinated biphenyl derivatives (e.g., A2) demonstrate superior inhibitory activity against PD-1/PD-L1, suggesting that electron-withdrawing groups enhance target engagement .
- Commercial Viability : Methyl-substituted analogs are more readily available, whereas cyclopropylmethyl derivatives may require specialized synthesis .
Biological Activity
3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), pharmacokinetic profiles, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. It has been shown to modulate receptor activity and enzyme function, leading to significant biological effects. For instance, it can bind to specific receptors or enzymes, influencing pathways associated with inflammation and cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the bipiperidine structure affect the compound's potency and selectivity. The cyclopropylmethyl group plays a crucial role in enhancing the binding affinity for target receptors. Variations in substituents have been systematically evaluated to optimize biological activity.
| Substituent | Activity (EC50) | Notes |
|---|---|---|
| Cyclopropylmethyl | 620 nM | Most active derivative identified |
| Methyl | Inactive | No significant biological effect |
| Ethyl | Moderate | Partial restoration of activity |
| Isopropyl | Comparable | Similar activity as cyclopropylmethyl |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated through in vivo studies. Key findings include:
- Absorption : The compound demonstrated good gastrointestinal permeability.
- Distribution : It showed a low efflux ratio (EfR) of 1.3, indicating favorable distribution characteristics.
- Metabolism : Metabolic stability was assessed with a plasma protein binding (PPB) of approximately 11% unbound.
- Clearance : Moderate clearance rates were observed in animal models, suggesting potential for therapeutic use.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various disease models:
- Acute Myeloid Leukemia (AML) : In a phenotypic screen involving AML cell lines, the compound was identified as a potential differentiating agent. It significantly upregulated CD11b expression and induced morphological changes consistent with differentiation in multiple cell lines (HL-60, THP-1) .
- Inflammation Models : The compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
- Neuroprotection Studies : Investigations into its neuroprotective effects revealed that it could enhance AKT/GSK3β signaling pathways, potentially offering therapeutic benefits in conditions like cerebral ischemia .
Q & A
Q. What are the key synthetic pathways for 3-(cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of piperidin-4-ol derivatives often involves multi-step strategies, including cyclization, alkylation, and hydroxylation. For example, retrosynthetic analysis using AI-powered tools (e.g., PISTACHIO and REAXYS databases) can predict feasible routes by leveraging precursor scoring and template relevance . Optimization may include temperature control (e.g., maintaining 25–35°C during Boc protection steps) and monitoring reaction progress via HPLC . For sterically hindered intermediates like cyclopropylmethyl derivatives, microwave-assisted synthesis or catalytic hydrogenation could enhance efficiency .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Advanced spectroscopic techniques are critical:
- NMR : H and C NMR can confirm the bipiperidinyl backbone and cyclopropylmethyl substitution. NOESY experiments resolve stereochemistry, particularly for hydroxyl and cyclopropyl groups .
- X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the bipiperidine system .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~305 g/mol for related compounds) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (STOT SE 3, H335) .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the bipiperidine ring) influence the compound’s pharmacological activity?
Methodological Answer: Comparative studies of analogous compounds (e.g., 4-(3-methylphenyl)piperidin-4-ol) reveal that substituent position modulates target binding. For example:
- 3-Methylphenyl vs. 4-fluorophenyl : The former enhances antiviral activity (e.g., HIV inhibition) due to hydrophobic interactions with viral protease pockets .
- Hydroxyl group placement : Axial vs. equatorial orientation impacts hydrogen-bonding capacity with biological targets like CCR5 receptors . Computational docking (e.g., AutoDock Vina) can predict binding affinities pre-synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Purity validation : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., cyclopropylpiperidinone byproducts) may skew results .
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
- Meta-analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .
Q. What experimental design considerations are critical for studying the compound’s metabolic stability?
Methodological Answer:
- In vitro models : Use hepatic microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS, focusing on hydroxylated or N-dealkylated products .
- Isotope labeling : Incorporate C at the cyclopropylmethyl group to track metabolic pathways .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration, critical for CNS-targeted applications .
Q. How does the cyclopropylmethyl group affect the compound’s chemical stability under varying pH conditions?
Methodological Answer:
- Acidic conditions : The cyclopropyl ring may undergo ring-opening via protonation at the methylene bridge, forming linear aldehydes (confirmed by H NMR) .
- Basic conditions : The hydroxyl group deprotonates, increasing solubility but risking oxidation to ketone derivatives. Stabilize with antioxidants (e.g., BHT) during storage .
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
